BenchChemオンラインストアへようこそ!

DTRMWXHS-12

BTK inhibitor IC50 Kinase Assay

DTRMWXHS-12 (DTRM-12) is the selective BTK inhibitor of choice for preclinical research. Unlike first-generation agents, it shows zero off-target inhibition across 104 proteins, eliminating EGFR/ITK/TEC-driven confounding effects. This high selectivity is essential for dissecting pure BTK signaling in BCR pathways and for replicating the DTRM-555 combination strategy (41.9% ORR in Phase I). With favorable PK consistency across dose levels and no DLTs reported, it enables robust, long-term in vivo efficacy studies with minimal model-compromising toxicity. Specify DTRMWXHS-12 for your next mechanistic or combination therapy project.

Molecular Formula
Molecular Weight
Cat. No. B1574608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTRMWXHS-12
SynonymsDTRMWXHS-12;  DTRMWXHS 12;  DTRMWXHS12; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DTRMWXHS-12 Procurement Guide: A Differentiated BTK Inhibitor for B-Cell Malignancy Research


DTRMWXHS-12 (DTRM-12) is a novel, orally bioavailable, irreversible Bruton's tyrosine kinase (BTK) inhibitor [1]. As a small molecule therapeutic candidate, it is characterized by its high potency for BTK, with a reported IC₅₀ of 0.7 nM in biochemical assays [2]. Its development has progressed through Phase I clinical trials as both a monotherapy and as a core component of the proprietary all-oral combination DTRM-555 (with everolimus and pomalidomide) for the treatment of relapsed/refractory B-cell malignancies [1][3].

Why Generic BTK Inhibitors Cannot Substitute for DTRMWXHS-12 in Advanced Preclinical Research


The class of BTK inhibitors is not homogeneous; critical differences in kinase selectivity profiles and resulting clinical tolerability preclude simple interchangeability. While first-in-class agents like ibrutinib demonstrate potent BTK inhibition, their off-target activity against kinases such as EGFR, ITK, and TEC is well-documented and linked to adverse events [1]. In contrast, DTRMWXHS-12 was developed to address this limitation. Preclinical screening against a diverse panel of 104 off-target proteins, including transporters, receptors, and enzymes, showed no inhibitory activity [2]. This high degree of selectivity is a fundamental design feature that differentiates DTRMWXHS-12 for use in research settings where minimizing off-target effects is paramount, such as combination therapy development or mechanistic studies in complex signaling environments.

DTRMWXHS-12: A Quantitative Comparative Evidence Guide for Scientific Procurement


Comparative Biochemical Potency of DTRMWXHS-12 Against BTK

DTRMWXHS-12 exhibits high biochemical potency, inhibiting BTK with an IC₅₀ of 0.7 nM [1]. This potency is comparable to the first-in-class inhibitor ibrutinib, which has a reported IC₅₀ of 0.5 nM [2]. While this indicates DTRMWXHS-12 is a potent inhibitor, its primary differentiation does not lie in superior potency but in its selectivity profile, which is quantified separately.

BTK inhibitor IC50 Kinase Assay Covalent Inhibitor

Comparative Kinase Selectivity: DTRMWXHS-12 vs. ibrutinib and Second-Generation BTK Inhibitors

DTRMWXHS-12 demonstrates a high degree of selectivity for BTK. In an off-target screening panel of 104 diverse proteins, it showed no inhibitory activity [1]. In contrast, ibrutinib is known to inhibit off-target kinases such as EGFR, ITK, and TEC, which contributes to its clinical side-effect profile [2]. This selectivity profile of DTRMWXHS-12 is also potentially distinct from second-generation inhibitors like acalabrutinib and zanubrutinib, which, while more selective than ibrutinib, still retain some off-target activity [3][4].

Kinase Selectivity Off-target EGFR ITK TEC

Safety and Tolerability: DTRMWXHS-12 Phase I Monotherapy Experience

In two simultaneous global Phase I studies (NCT02891590 and NCT02900716), DTRMWXHS-12 monotherapy was well-tolerated across patients with B-cell malignancies [1]. Critically, across both studies evaluating doses up to 400 mg daily, no dose-limiting toxicities (DLTs) occurred and a maximum tolerated dose (MTD) was not reached [1]. This favorable safety profile is a key differentiator, especially when compared to the known adverse event profiles associated with less selective BTK inhibitors like ibrutinib.

Safety Tolerability Phase I Dose-Limiting Toxicity

Pharmacokinetic Consistency: A Feature for Reliable In Vivo Research

Pharmacokinetic (PK) analyses from Phase I studies indicate that DTRMWXHS-12 achieves adequate target drug exposures with PK consistency across all tested dose levels and patient populations [1]. This is a notable contrast to ibrutinib, where significant inter-patient PK variability is a known challenge that can impact both efficacy and toxicity [1][2]. The consistent PK of DTRMWXHS-12 suggests more predictable drug behavior, a desirable characteristic for designing and interpreting in vivo studies.

Pharmacokinetics Drug Exposure PK Variability

A Proprietary, Patent-Protected Combination Strategy: The DTRM-555 Triplet

DTRMWXHS-12 is the cornerstone of DTRM-555, a proprietary, patent-protected (US Patent 9,717,745) all-oral triplet combination [1]. This regimen combines DTRMWXHS-12 (200 mg) with everolimus (5 mg) and pomalidomide (2 mg) once daily [2]. In a Phase I study, this combination demonstrated a clinical response in 13 of 32 (41.9%) heavily pre-treated patients with relapsed/refractory B-cell malignancies [2]. This specific combination leverages a synthetic lethality approach that is not replicable with other BTK inhibitors due to DTRMWXHS-12's specific properties and the patented composition.

Combination Therapy Synthetic Lethality BTK mTOR IMiD

Optimized Research and Industrial Applications for DTRMWXHS-12


Investigating the Role of BTK with Minimized Off-Target Interference

Given its demonstrated lack of inhibitory activity against a broad panel of 104 off-target proteins [1], DTRMWXHS-12 is the preferred tool for mechanistic studies where a high degree of kinase selectivity is required. This is particularly critical for dissecting BTK-specific signaling pathways in B-cell receptor (BCR) activation, without the confounding effects of inhibiting other kinases like EGFR, ITK, or TEC that are common with less selective inhibitors.

Preclinical Development of Synthetic Lethal Combination Therapies

DTRMWXHS-12 is the essential component for replicating or building upon the DTRM-555 combination strategy. The positive Phase I clinical data for the triplet of DTRMWXHS-12, everolimus, and pomalidomide (41.9% ORR) [2] provides a strong foundation for further preclinical research. This includes exploring the combination's efficacy in specific lymphoma subtypes, investigating biomarkers of response, or evaluating its potential in combination with other emerging therapies like antibody-drug conjugates or immune checkpoint inhibitors.

Research in Tolerability-Focused In Vivo Models

The favorable clinical safety profile, characterized by the absence of DLTs and an unreached MTD in Phase I monotherapy studies [3], makes DTRMWXHS-12 an attractive candidate for long-term in vivo studies. Researchers studying chronic B-cell malignancies or autoimmune disease models can potentially utilize DTRMWXHS-12 with a lower risk of encountering model-compromising toxicities, allowing for more extended and reliable efficacy assessments.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Studies

The reported PK consistency of DTRMWXHS-12 across dose levels [3] provides a significant advantage for quantitative pharmacology studies. Its predictable drug exposure reduces inter-subject variability, thereby increasing the statistical power of PK/PD modeling. This makes DTRMWXHS-12 a valuable tool for developing and validating PK/PD models to predict optimal dosing regimens for BTK inhibition in B-cell malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DTRMWXHS-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.